An In-depth Technical Guide to (4-Nitrophenyl) sulfate: Chemical Properties and Stability
An In-depth Technical Guide to (4-Nitrophenyl) sulfate: Chemical Properties and Stability
This technical guide provides a comprehensive overview of the chemical properties and stability of (4-Nitrophenyl) sulfate (B86663), a crucial chromogenic substrate for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, stability profile, and applications in experimental protocols, with a focus on its use in enzyme kinetics.
Core Chemical Properties
(4-Nitrophenyl) sulfate, also known as p-nitrophenyl sulfate (pNPS), is an aryl sulfate ester. It is most commonly available as its potassium salt.[1][2][3] The presence of the nitro group on the phenyl ring makes it an effective chromogenic substrate for various sulfatase enzymes.[2][3]
Physicochemical Data
The key chemical and physical properties of (4-Nitrophenyl) sulfate potassium salt are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | potassium (4-nitrophenyl) sulfate | [4] |
| Synonyms | p-Nitrophenyl sulfate potassium salt, 4-Nitrophenyl sulfate potassium salt, pNPS | [1][3] |
| CAS Number | 6217-68-1 | [1][2][3] |
| Chemical Formula | C₆H₄KNO₆S | [2] |
| Molecular Weight | 257.26 g/mol | [2] |
| Appearance | Yellow to brownish solid/powder | [5][6] |
| Melting Point | 246-250 °C (decomposes) | [1] |
| Boiling Point | Not available (decomposes) | [1] |
| Solubility | Soluble in water and acetonitrile | [3] |
| pKa | Not explicitly available | |
| LogP | 2.03780 | [1] |
Chemical Stability and Storage
The stability of (4-Nitrophenyl) sulfate is a critical factor for its reliable use in experimental settings. It is generally stable under normal temperatures and pressures.[1] However, for long-term storage and to maintain its integrity, specific conditions are recommended.
Stability Profile
| Condition | Stability Information | Source |
| Temperature | Stable at room temperature for short periods. For long-term storage, temperatures of -15°C, -20°C, or below 4°C are recommended to ensure stability for ≥ 4 years. | [1][2][3] |
| pH | The rate of hydrolysis is pH-dependent. It is used in enzyme assays at specific pH optima, for instance, around pH 7.1 for arylsulfatase from Aerobacter aerogenes. | [7] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [1][5] |
| Hazardous Decomposition Products | Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). | [1] |
| Shelf Life | At least 4 years when stored properly at -20°C. | [3][8] |
Experimental Applications and Protocols
(4-Nitrophenyl) sulfate is a cornerstone substrate in the study of sulfatase enzymes, which are involved in various physiological and pathological processes.[9] Its hydrolysis by a sulfatase yields p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 400-410 nm, providing a direct measure of enzyme activity.[3][10]
General Principle of Sulfatase Activity Assay
The enzymatic reaction involves the cleavage of the sulfate ester bond in (4-Nitrophenyl) sulfate, releasing p-nitrophenol and a sulfate ion. The rate of p-nitrophenol formation is directly proportional to the sulfatase activity.
Caption: General workflow for a sulfatase activity assay using (4-Nitrophenyl) sulfate.
Detailed Experimental Protocol: Arylsulfatase Activity Assay
This protocol provides a general framework for measuring arylsulfatase activity. Optimal conditions such as pH, temperature, and substrate concentration may need to be determined for specific enzymes.
Materials:
-
(4-Nitrophenyl) sulfate potassium salt
-
Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0)
-
Stop Solution (e.g., 1 M NaOH)
-
Enzyme solution (e.g., purified arylsulfatase or cell lysate)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer to the desired pH. The optimal pH for arylsulfatase from Helix pomatia has been studied, and for arylsulfatase from Aerobacter aerogenes, an optimum pH of 7.1 was observed.[7][9]
-
Prepare a stock solution of (4-Nitrophenyl) sulfate in the Assay Buffer. A typical starting concentration is 10 mM.
-
Prepare the Stop Solution.
-
-
Assay Setup:
-
In a 96-well microplate or microcentrifuge tubes, add a specific volume of the enzyme solution.
-
Include appropriate controls, such as a blank with no enzyme and a positive control with a known amount of active enzyme.
-
Pre-incubate the plate/tubes at the optimal temperature for the enzyme (e.g., 37°C).[7]
-
-
Initiation of Reaction:
-
To start the reaction, add the (4-Nitrophenyl) sulfate solution to each well/tube and mix gently. The final substrate concentration should be optimized based on the enzyme's Michaelis-Menten kinetics. For arylsulfatase from Aerobacter aerogenes, the apparent Km for pNPS was determined to be 1.03 mM.[7]
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Stop Solution. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of p-nitrophenol produced using a standard curve prepared with known concentrations of p-nitrophenol.
-
Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Caption: Step-by-step experimental workflow for an arylsulfatase activity assay.
Signaling Pathway Context
While (4-Nitrophenyl) sulfate is not a direct participant in signaling pathways, it is an invaluable tool for studying enzymes that are. Sulfatases play critical roles in various biological processes, including hormone regulation, cellular degradation, and cell signaling.[9] For example, arylsulfatases are involved in the metabolism of steroids and other phenolic compounds. Furthermore, human sulfotransferase 1A1 (SULT1A1), a key phase II drug-metabolizing enzyme, has been studied using pNPS.[11] The ability to accurately measure the activity of these enzymes with substrates like (4-Nitrophenyl) sulfate is fundamental to understanding their roles in health and disease.
Caption: Logical relationship of (4-Nitrophenyl) sulfate as a tool to study sulfatase-mediated processes.
References
- 1. Potassium 4-nitrophenyl sulfate | CAS#:6217-68-1 | Chemsrc [chemsrc.com]
- 2. 4-Nitrophenyl sulfate potassium salt | 6217-68-1 | EN27113 [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. p-Nitrophenyl sulfate | C6H5NO6S | CID 80349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E[middle dot]PAP complex and reformation of E[middle dot]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
